molecular formula C43H84O5 B122843 1,2-Dieicosanoyl-sn-glycerol CAS No. 147514-21-4

1,2-Dieicosanoyl-sn-glycerol

Cat. No. B122843
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-RWYGWLOXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dieicosanoyl-sn-glycerol is a synthetic analog of endocannabinoids, which are naturally occurring lipid molecules that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and immune function. Due to its structural similarity to endocannabinoids, 1,2-Dieicosanoyl-sn-glycerol has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Structure and Properties

  • The mixed-chain triacylglycerol, such as 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was synthesized and its crystal structure analyzed. This research contributes to understanding the physical properties of similar triacylglycerols (Goto et al., 1992).
  • The interfacial conformation and transbilayer movement of diacylglycerols, including compounds like 1,2-dieicosanoyl-sn-glycerol, in phospholipid bilayers were studied. This helps understand how such molecules interact with biological membranes (Hamilton et al., 1991).

Synthesis Techniques

  • Methods to synthesize optically active polyunsaturated diacylglycerols, akin to 1,2-dieicosanoyl-sn-glycerol, have been explored. This is crucial for producing complex diacylglycerols with high optical purity (Duralski et al., 1989).
  • An efficient asymmetric synthesis method for diacylglycerols, similar to 1,2-dieicosanoyl-sn-glycerol, was described, providing a convenient preparation route for such compounds (Vilchèze & Bittman, 1994).

Molecular Organization and Behavior

  • The polymorphism of diglycerides, including compounds like 1,2-dieicosanoyl-sn-glycerol, was examined. This research provides insights into the thermal behavior and crystal structures of such compounds (Shannon et al., 2010).
  • Studies on the molecular organization and motions of crystalline monoacylglycerols and diacylglycerols, similar to 1,2-dieicosanoyl-sn-glycerol, contribute to understanding their behavior in different polymorphic forms (Guo & Hamilton, 1995).

Interaction with Cellular Components

  • The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol, like 1,2-dieicosanoyl-sn-glycerol, was studied. This research is significant for understanding how such compounds interact with cellular membranes (Lopez-Garcia et al., 1994).

properties

CAS RN

147514-21-4

Product Name

1,2-Dieicosanoyl-sn-glycerol

Molecular Formula

C43H84O5

Molecular Weight

681.1 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1

InChI Key

AGUTXIBMYVFOMK-RWYGWLOXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dieicosanoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dieicosanoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1,2-Dieicosanoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1,2-Dieicosanoyl-sn-glycerol
Reactant of Route 5
1,2-Dieicosanoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1,2-Dieicosanoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.